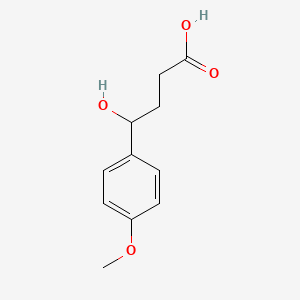

4-hydroxy-4-(4-methoxyphenyl)butanoic acid

Description

Contextualization within Organic Synthesis Methodologies

The synthesis of substituted butanoic acids is approached through a variety of established organic synthesis methodologies. The specific strategy employed often depends on the desired substitution pattern and the starting materials available. Common methods include:

Friedel-Crafts acylation: This reaction is a classic method for introducing an acyl group to an aromatic ring. For instance, the reaction of an anisole (B1667542) derivative with succinic anhydride (B1165640) can yield a 4-oxo-4-arylbutanoic acid, which can then be reduced to the corresponding 4-hydroxy or 4-arylbutanoic acid.

Hydrogenation: Catalytic hydrogenation is frequently used to reduce ketones or other unsaturated functionalities within the butanoic acid chain. For example, a 4-aryl-4-oxobutanoic acid can be selectively reduced to a 4-aryl-4-hydroxybutanoic acid or further to a 4-arylbutanoic acid. google.com

Grignard reactions: The reaction of a Grignard reagent with a suitable electrophile, such as a cyclic ester (lactone) or a derivative of succinic acid, can be a powerful tool for creating carbon-carbon bonds and introducing aryl or other substituents.

Methods from biopolymers: Polyhydroxyalkanoates (PHAs), such as poly-[(R)-3-hydroxybutyric acid] (PHB), can be depolymerized to yield chiral hydroxybutanoic acid derivatives. orgsyn.org This approach offers a route to enantiomerically pure building blocks.

The choice of synthetic route is a critical consideration, with factors such as stereoselectivity, yield, and the availability of starting materials playing a crucial role.

Overview of Aryl-Substituted Hydroxybutanoic Acid Derivatives in Chemical Research

Aryl-substituted hydroxybutanoic acid derivatives are a subclass of substituted butanoic acids that have garnered interest in various areas of chemical research. The presence of both an aromatic ring and a hydroxyl group, in addition to the carboxylic acid functionality, provides a rich chemical playground for further molecular modifications.

Research into these compounds often focuses on their utility as key intermediates in the synthesis of more complex molecules. For example, 4-(4-hydroxyphenyl)butanoic acid is a known key intermediate in the synthesis of other compounds. rsc.org The aromatic ring can be further functionalized, and the hydroxyl and carboxylic acid groups can participate in a wide range of chemical transformations.

Identification of Research Gaps and Opportunities for 4-hydroxy-4-(4-methoxyphenyl)butanoic acid

A review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the butanoic acid scaffold, the methoxyphenyl group, and the hydroxyl group—are common motifs in organic chemistry, dedicated studies on this particular combination are scarce.

The primary opportunity for future research lies in the comprehensive characterization and exploration of the synthetic pathways to this compound. Detailed investigations into efficient and stereoselective synthetic methods would be a valuable contribution to the field of organic synthesis.

Furthermore, there is a clear opportunity to investigate the potential applications of this compound. Given the functionalities present, it could be explored as:

A monomer for polyester (B1180765) synthesis: The presence of both a hydroxyl and a carboxylic acid group makes it a suitable candidate for polymerization.

A precursor to novel heterocyclic compounds: Intramolecular cyclization reactions could lead to the formation of lactones or other heterocyclic systems with potential biological activity.

A scaffold for medicinal chemistry exploration: The aromatic ring and the stereocenter at the 4-position offer opportunities for the synthesis of a library of derivatives for biological screening.

A thorough investigation into the chemical and physical properties of this compound is a necessary first step to unlocking its potential. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its melting point, and assessment of its solubility in various solvents.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVHFMOPFVVMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 4 Hydroxy 4 4 Methoxyphenyl Butanoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-hydroxy-4-(4-methoxyphenyl)butanoic acid reveals several strategic disconnections that form the basis for various synthetic approaches. The primary disconnections involve the formation of the carbon-carbon framework and the introduction of the hydroxyl and carboxylic acid functionalities.

Carbon-Carbon Bond Formation Strategies

The key challenge in the synthesis of this compound lies in the construction of the C4-aryl bond and the butanoic acid backbone. Two principal retrosynthetic disconnections are considered:

Disconnection at the C4-Aryl Bond: This approach involves the formation of the bond between the aromatic ring and the butanoic acid chain. A logical precursor identified through this disconnection is 4-(4-methoxyphenyl)-4-oxobutanoic acid . This intermediate can be synthesized via a Friedel-Crafts acylation reaction between anisole (B1667542) and succinic anhydride (B1165640). acs.orgresearchgate.net The subsequent reduction of the ketone functionality to a hydroxyl group would then yield the target molecule.

Disconnection adjacent to the Carboxyl Group: This strategy focuses on building the butanoic acid chain onto the pre-existing 4-methoxyphenyl (B3050149) carbinol moiety. This can be envisioned through reactions such as the Grignard reaction of a protected 4-methoxybenzaldehyde (B44291) with a three-carbon synthon bearing a masked carboxylic acid group, or a Reformatsky-type reaction.

Functional Group Interconversions

Functional group interconversions play a crucial role in the synthetic sequence. The most significant interconversion is the reduction of the ketone in 4-(4-methoxyphenyl)-4-oxobutanoic acid to the corresponding secondary alcohol. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome in asymmetric syntheses. Additionally, protection and deprotection of the carboxylic acid and hydroxyl groups may be necessary depending on the chosen synthetic route.

Classical and Modern Synthetic Approaches

Building upon the retrosynthetic analysis, several synthetic methodologies have been developed, ranging from traditional multi-step sequences to more efficient one-pot procedures.

Multi-step Reaction Sequences for Target Synthesis

A common and well-established route to this compound involves a two-step sequence starting from readily available materials.

Step 1: Friedel-Crafts Acylation to form 4-(4-methoxyphenyl)-4-oxobutanoic acid

The initial step involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). acs.orgresearchgate.net The reaction is generally carried out in an inert solvent. The electrophilic acylium ion, generated from succinic anhydride and AlCl₃, attacks the electron-rich anisole ring, predominantly at the para position due to the directing effect of the methoxy (B1213986) group.

| Reactants | Catalyst | Solvent | Product |

| Anisole, Succinic Anhydride | AlCl₃ | Nitrobenzene (B124822) or other inert solvent | 4-(4-methoxyphenyl)-4-oxobutanoic acid |

Step 2: Reduction of the Ketone

The second step is the reduction of the ketone functionality in 4-(4-methoxyphenyl)-4-oxobutanoic acid to the desired hydroxyl group. A variety of reducing agents can be employed for this purpose. For a simple, non-stereoselective reduction, sodium borohydride (B1222165) (NaBH₄) is a common and effective choice. The reaction is typically performed in an alcoholic solvent.

| Starting Material | Reducing Agent | Solvent | Product |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |

One-Pot Reaction Architectures

The development of one-pot syntheses for γ-hydroxy acids from aryl ketones represents a significant advancement in terms of efficiency and sustainability. While specific one-pot procedures for this compound are not extensively documented, the general principle involves the in-situ generation of the hydroxy acid from the corresponding keto acid without the isolation of intermediates. For instance, a one-pot cascade method involving NaBH₄ and microwave heating has been shown to be effective for the synthesis of lactones from ketoacids, a process that proceeds via the formation of the corresponding hydroxy acid. rsc.org Adapting such a methodology could provide a streamlined route to the target molecule.

Asymmetric Synthesis Methodologies for Chiral Derivatives

The C4 carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure or enriched forms is often crucial for pharmaceutical applications. Several strategies can be employed for the asymmetric synthesis of these chiral derivatives.

One of the most promising approaches is the asymmetric reduction of the prochiral ketone, 4-(4-methoxyphenyl)-4-oxobutanoic acid. This can be achieved through several methods:

Chiral Reducing Agents: The use of chiral borane (B79455) reagents or aluminum hydrides modified with chiral ligands can effect the enantioselective reduction of the ketone.

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands, can catalyze the hydrogenation of the ketone with high enantioselectivity. For example, Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids has been shown to produce chiral γ-lactones (formed from the cyclization of the corresponding γ-hydroxy acids) with excellent diastereo- and enantioselectivities. rsc.org

Enzymatic Reduction: Biocatalysis using enzymes such as ketoreductases offers a green and highly selective method for the synthesis of chiral alcohols. These enzymes can exhibit high enantioselectivity in the reduction of ketones. Chemo-enzymatic methods, which combine chemical synthesis with enzymatic resolution or transformation, are also powerful tools. researchgate.netrsc.orgnih.gov For instance, a chemo-enzymatic approach could involve the synthesis of racemic this compound followed by enzymatic kinetic resolution.

Another strategy for asymmetric synthesis involves the use of chiral auxiliaries . nih.govresearchgate.netresearchgate.net A chiral auxiliary can be attached to a precursor molecule to direct a subsequent stereoselective reaction, after which the auxiliary is removed. For example, a chiral auxiliary could be attached to a succinic acid derivative before the reaction with anisole, or to an acetate (B1210297) equivalent in an aldol-type reaction with 4-methoxybenzaldehyde.

| Asymmetric Strategy | Method | Key Features |

| Asymmetric Reduction | Chiral Reducing Agents | Stoichiometric use of chiral reagents. |

| Catalytic Asymmetric Hydrogenation | High atom economy, high enantioselectivities. rsc.org | |

| Enzymatic Reduction | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netrsc.orgnih.gov | |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule | Directs stereoselective bond formation, auxiliary is cleaved and can be recovered. nih.govresearchgate.netresearchgate.net |

Enantioselective Catalysis in Butanoic Acid Formation

The most direct route to chiral this compound involves the asymmetric reduction of its precursor, 4-(4-methoxyphenyl)-4-oxobutanoic acid. This precursor is readily synthesized via the Friedel-Crafts acylation of anisole with succinic anhydride. nih.govruc.dk The key transformation is the enantioselective reduction of the ketone group to a chiral hydroxyl group.

Catalytic asymmetric hydrogenation is a powerful tool for this purpose, offering high efficiency and enantioselectivity. nih.gov Ruthenium-based catalysts, particularly those developed by Noyori and co-workers, have proven to be highly effective for the reduction of β-keto esters and related compounds. nih.govacs.org For instance, complexes of ruthenium with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines like DPEN (1,2-diphenylethylenediamine) are well-established for their ability to deliver hydrogen to a prochiral ketone with high facial selectivity. nih.gov

While direct examples for the asymmetric hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid are not extensively documented, the successful reduction of analogous β-aryl keto esters suggests a strong potential for this methodology. nih.gov The reaction would typically proceed under hydrogen pressure in the presence of a catalytic amount of a chiral ruthenium complex. The choice of the specific ligand and reaction conditions would be crucial in achieving high enantiomeric excess (ee) and yield.

A plausible catalytic cycle involves the coordination of the ketone to the chiral ruthenium hydride species, followed by the stereoselective transfer of a hydride to the carbonyl carbon. The chirality of the ligand environment dictates the face of the ketone that is accessible for reduction, thereby determining the stereochemistry of the resulting alcohol.

Table 1: Examples of Enantioselective Reduction of Aryl Ketones using Chiral Catalysts This table presents data for analogous reactions, suggesting potential pathways for the target compound.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| RuCl(S,S)-TsDPEN | 4-Chromanone | (S)-4-Hydroxychromane | 99% | >95% |

| RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | Acetophenone | (S)-1-Phenylethanol | 98% | >99% |

| (S)-TolBINAP/PICA–Ru | Pinacolone | (S)-3,3-Dimethyl-2-butanol | Low (14%) | Low (20%) |

Data compiled from studies on asymmetric hydrogenation of various ketones, highlighting the potential applicability to 4-(4-methoxyphenyl)-4-oxobutanoic acid. The efficiency can vary significantly based on the substrate's steric and electronic properties. nih.gov

Chiral Auxiliary-Mediated Approaches

An alternative to enantioselective catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. acs.org

For the synthesis of this compound, a chiral auxiliary could be appended to the carboxylic acid moiety of the precursor, 4-(4-methoxyphenyl)-4-oxobutanoic acid. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org

A hypothetical synthetic sequence using a chiral auxiliary would involve:

Coupling of 4-(4-methoxyphenyl)-4-oxobutanoic acid with a chiral auxiliary, such as (R)-4-phenyl-2-oxazolidinone, to form a chiral imide.

Diastereoselective reduction of the ketone group. The steric hindrance provided by the chiral auxiliary would direct the approach of a reducing agent (e.g., sodium borohydride) to one face of the ketone, leading to the formation of one diastereomer of the hydroxyl group in excess.

Removal of the chiral auxiliary by hydrolysis to yield the enantiomerically enriched this compound.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of this compound can be evaluated and optimized through this lens, particularly focusing on the initial Friedel-Crafts acylation and the subsequent reduction step.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The Friedel-Crafts acylation of anisole with succinic anhydride, a key step in the synthesis of the precursor, traditionally uses a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This leads to a poor atom economy, as a large amount of aluminum-containing waste is generated during the aqueous workup.

Table 2: Atom Economy Comparison for Friedel-Crafts Acylation

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Stoichiometric AlCl₃ | Anisole, Succinic Anhydride, AlCl₃ | 4-(4-methoxyphenyl)-4-oxobutanoic acid | AlCl₃ hydrate, HCl | Low |

| Catalytic Hydrogenation | 4-(4-methoxyphenyl)-4-oxobutanoic acid, H₂ | This compound | None | 100% |

Solvent Selection and Waste Minimization

Traditional Friedel-Crafts acylations often employ hazardous and volatile organic solvents such as nitrobenzene or chlorinated hydrocarbons. acs.org These solvents pose significant environmental and health risks. Green chemistry encourages the use of safer, more environmentally benign solvents.

Recent research has explored several greener alternatives for Friedel-Crafts reactions:

Deep Eutectic Solvents (DESs): A mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both the catalyst and the solvent for Friedel-Crafts acylations. rsc.orgresearchgate.net This system is low-cost, environmentally benign, and can be recycled and reused multiple times, significantly reducing waste. rsc.orgresearchgate.net

Bismuth Triflate (Bi(OTf)₃): This is a water-tolerant Lewis acid catalyst that can be used in smaller quantities and is recyclable. ruc.dk Its use can reduce the amount of acidic waste generated.

Solvent-Free Conditions: In some cases, reactions can be carried out under solvent-free conditions, for example, using microwave irradiation to enhance reaction rates. ruc.dk

For the reduction step, the use of catalytic hydrogenation with molecular hydrogen is inherently green, as it avoids the use of stoichiometric metal hydride reducing agents which generate significant amounts of waste. The primary waste product from this step would be the spent catalyst, which can often be recovered and recycled.

By thoughtfully selecting catalysts and solvents, the synthesis of this compound can be made significantly more sustainable, aligning with the principles of green chemistry.

Mechanistic Investigations of Reactions Involving 4 Hydroxy 4 4 Methoxyphenyl Butanoic Acid

Reaction Kinetics and Thermodynamic Parameters

A fundamental understanding of any chemical transformation involving 4-hydroxy-4-(4-methoxyphenyl)butanoic acid would necessitate a thorough investigation of its reaction kinetics and thermodynamic parameters. Such studies are crucial for optimizing reaction conditions, predicting reaction outcomes, and elucidating reaction mechanisms.

Reaction Kinetics: Kinetic studies would involve monitoring the rate of a reaction, such as the intramolecular cyclization (lactonization) to form the corresponding γ-butyrolactone, under various conditions. Key parameters that would be determined include:

Rate Law and Reaction Order: This would define the mathematical relationship between the reaction rate and the concentration of reactants and catalysts.

Rate Constant (k): A proportionality constant that quantifies the rate of the reaction at a given temperature.

Activation Energy (Ea): The minimum energy required for the reaction to occur, often determined from the temperature dependence of the rate constant using the Arrhenius equation.

Thermodynamic Parameters: Thermodynamic analysis would provide insight into the energy changes and spontaneity of reactions involving the title compound. Important parameters include:

Enthalpy of Reaction (ΔH°): The heat absorbed or released during the reaction. For the lactonization of γ-hydroxy acids, this is often a small value, as seen in the analogous reaction of 4-hydroxybutanoic acid to γ-butyrolactone and water, which has a ΔrH° of 4.5 ± 0.2 kJ/mol in the liquid phase. nih.gov

Entropy of Reaction (ΔS°): The change in the degree of disorder of the system.

Gibbs Free Energy of Reaction (ΔG°): This determines the spontaneity of the reaction under standard conditions and is related to enthalpy and entropy by the equation ΔG° = ΔH° - TΔS°.

Currently, specific experimental data for the reaction kinetics and thermodynamic parameters of reactions involving this compound are not available in the cited literature. A representative data table for a hypothetical reaction is presented below to illustrate how such data would be organized.

Hypothetical Kinetic Data for the Acid-Catalyzed Lactonization of this compound

| Temperature (K) | Initial Concentration (mol/L) | Catalyst Concentration (mol/L) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 298 | 0.1 | 0.01 | Data Not Available |

| 308 | 0.1 | 0.01 | Data Not Available |

Hypothetical Thermodynamic Data for the Lactonization of this compound

| Parameter | Value |

|---|---|

| ΔH° (kJ/mol) | Data Not Available |

| ΔS° (J/mol·K) | Data Not Available |

Elucidation of Reaction Pathways and Transition States

The most probable reaction pathway for this compound, given its structure, is an intramolecular esterification, also known as lactonization, to form γ-(4-methoxyphenyl)-γ-butyrolactone. This reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid.

The elucidation of this pathway would typically involve:

Identification of Intermediates and Products: Techniques such as NMR spectroscopy, mass spectrometry, and chromatography would be used to identify the starting material, the final lactone product, and any reaction intermediates.

Isotope Labeling Studies: For instance, using ¹⁸O-labeled water could help determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage mechanism. In related lactonization reactions, it has been shown that the carboxylate oxygen acts as the nucleophile, which would be a key mechanistic detail to confirm for this specific compound. acs.org

Computational Modeling (DFT Analysis): Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction. Such calculations can model the structures of reactants, products, intermediates, and, crucially, transition states. The calculated energies help to determine the most likely reaction pathway and the energy barriers associated with it. For similar lactonization reactions, DFT analysis has been used to support a rebound-type mechanism in catalyzed systems. acs.orgnih.govuniroma1.itresearchgate.net

The transition state for the acid-catalyzed lactonization would likely involve a protonated carboxylic acid group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxyl group. The geometry of the transition state would reflect the formation of the five-membered lactone ring.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis can play a significant role in the reactions of this compound, particularly in its lactonization.

Acid Catalysis: The lactonization of γ-hydroxy acids is commonly catalyzed by acids. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the internal hydroxyl group. Stronger acids are generally more effective catalysts. rsc.org

Metal-Based Catalysis: While not specifically documented for this compound, related research shows that transition metal complexes, such as those of manganese, can catalyze the lactonization of carboxylic acids through C-H activation pathways. acs.orgnih.govuniroma1.itresearchgate.netresearchgate.net These catalytic systems can offer high selectivity. For instance, palladium catalysts have been used for the γ-arylation of aliphatic carboxylic acid derivatives, indicating the potential for metal-catalyzed reactions at the γ-position. researchgate.net

Enzyme Catalysis (Biocatalysis): Enzymes, such as certain peroxygenases, have been shown to catalyze the enantioselective γ-lactonization of aliphatic carboxylic acids. researchgate.net This suggests that biocatalytic routes could be explored for stereoselective transformations of this compound.

The efficiency of a catalyst would be evaluated by its ability to increase the reaction rate (turnover number and turnover frequency) and its selectivity in forming the desired product over potential side products.

Influence of Substituent Effects on Reactivity

The substituents on the aromatic ring and the aliphatic chain would have a significant impact on the reactivity of this compound.

The 4-methoxyphenyl (B3050149) Group: The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring is an electron-donating group due to its resonance effect. This has several implications:

It stabilizes the benzylic carbocation that could be formed at the γ-position if the hydroxyl group were to leave. This could influence the mechanism and rate of reactions involving the hydroxyl group.

The electron-donating nature of the methoxy group can affect the acidity of the carboxylic acid and the nucleophilicity of the hydroxyl group, although these effects are transmitted through several sigma bonds and are likely to be modest.

Electronic Effects on the Carboxylic Acid: The reactivity of the carboxylic acid group itself is influenced by the rest of the molecule. The presence of the aryl group at the γ-position will have a minor electronic effect on the pKa of the carboxylic acid compared to unsubstituted butanoic acid.

Steric Effects: The bulky 4-methoxyphenyl group at the γ-position could influence the rate of lactonization by affecting the conformational preferences of the molecule and the ease of achieving the required geometry for the transition state. In related systems, it has been observed that alkyl substituents on the carbon chain can influence the rate of lactonization, an observation often referred to as the Thorpe-Ingold effect. rsc.org

A systematic study would involve comparing the reactivity of this compound with that of analogs bearing different substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or halogens, and electron-donating groups like -CH₃) to construct a Hammett plot. This would allow for a quantitative assessment of the electronic effects of the substituents on the reaction rate.

Derivatization and Chemical Transformations of 4 Hydroxy 4 4 Methoxyphenyl Butanoic Acid

Esterification and Amidation Reactions for Diversification

The carboxylic acid moiety of 4-hydroxy-4-(4-methoxyphenyl)butanoic acid is readily derivatized to form esters and amides, providing a straightforward method for structural diversification.

Esterification: In the presence of an acid catalyst, the carboxylic acid can undergo Fischer esterification with various alcohols. This reaction is a condensation reaction that produces an ester and water. The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid.

| Reactant Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 4-hydroxy-4-(4-methoxyphenyl)butanoate |

| Ethanol | H₂SO₄ | Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate |

| Isopropanol | H₂SO₄ | Isopropyl 4-hydroxy-4-(4-methoxyphenyl)butanoate |

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. Direct amidation by heating the carboxylic acid with an amine is also possible but generally requires higher temperatures.

| Amine | Activating Agent | Product |

| Ammonia | SOCl₂ | 4-hydroxy-4-(4-methoxyphenyl)butanamide |

| Methylamine | SOCl₂ | 4-hydroxy-N-methyl-4-(4-methoxyphenyl)butanamide |

| Diethylamine | SOCl₂ | 4-hydroxy-N,N-diethyl-4-(4-methoxyphenyl)butanamide |

Oxidation and Reduction Chemistry of Functional Groups

The secondary alcohol and the carboxylic acid functionalities, as well as the aromatic ring, can be targeted through various oxidation and reduction reactions.

Oxidation: The secondary benzylic alcohol can be oxidized to a ketone using a variety of oxidizing agents. A common and effective method is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. wikipedia.orgmintlify.appalfa-chemistry.com This reaction converts the secondary alcohol to a ketone, yielding 4-(4-methoxyphenyl)-4-oxobutanoic acid. Milder oxidizing agents can also be employed for this transformation. rsc.org

Reduction: Both the carboxylic acid and the potential ketone (from oxidation) can be reduced. The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(4-methoxyphenyl)butane-1,4-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The aryl-ketone, 4-(4-methoxyphenyl)-4-oxobutanoic acid, can be reduced to the corresponding alkane, 4-(4-methoxyphenyl)butanoic acid, through methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). wikipedia.orgyoutube.comallen.in This two-step sequence of Friedel-Crafts acylation followed by reduction is a classic strategy for the primary alkylation of arenes. wikipedia.org

Furthermore, the aromatic ring itself can be reduced under forcing conditions. Catalytic hydrogenation at high pressure and temperature with a catalyst such as rhodium on carbon can reduce the benzene ring to a cyclohexane ring. openstax.org

| Functional Group | Reagent | Product |

| Secondary Alcohol | Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-(4-methoxyphenyl)-4-oxobutanoic acid wikipedia.orgmintlify.appalfa-chemistry.com |

| Carboxylic Acid | LiAlH₄ | 1-(4-methoxyphenyl)butane-1,4-diol |

| Aryl-Ketone | Zn(Hg), HCl (Clemmensen Reduction) | 4-(4-methoxyphenyl)butanoic acid wikipedia.organnamalaiuniversity.ac.in |

| Aromatic Ring | H₂, Rh/C (high pressure, temp) | 4-hydroxy-4-(4-methoxycyclohexyl)butanoic acid openstax.org |

Cyclization Reactions Leading to Novel Heterocycles

As a γ-hydroxy acid, this compound can readily undergo intramolecular esterification to form a five-membered cyclic ester, known as a γ-butyrolactone. This cyclization is often achieved by heating the compound, sometimes in the presence of an acid catalyst. The resulting lactone is 5-(4-methoxyphenyl)dihydrofuran-2(3H)-one. This transformation is a common and facile reaction for γ-hydroxy acids. ajchem-b.comnih.gov

This γ-butyrolactone is a versatile intermediate. The lactone ring can be opened by various nucleophiles, leading to a range of derivatized butanoic acids. For example, reaction with amines can produce γ-hydroxy amides. Furthermore, the γ-butyrolactone scaffold is a key structural motif in many biologically active molecules and can serve as a precursor for the synthesis of more complex heterocycles. nih.goveijppr.comacs.org

Functionalization of the Aromatic Ring System

The methoxy-substituted benzene ring in this compound is activated towards electrophilic aromatic substitution, with the methoxy (B1213986) group being an ortho-, para-directing group. wikipedia.org

Halogenation: The aromatic ring can be halogenated, for instance, by reaction with bromine in a solvent like acetic acid. This reaction typically yields a mixture of the ortho- and para-brominated products, with the para-isomer being the major product due to reduced steric hindrance. allen.in

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group onto the ring, again primarily at the ortho and para positions relative to the methoxy group.

Friedel-Crafts Reactions: The electron-rich aromatic ring is susceptible to Friedel-Crafts acylation and alkylation. For example, acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would introduce an acyl group onto the ring, predominantly at the para position. wikipedia.orgmintlify.app

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂, CH₃COOH | 4-hydroxy-4-(2-bromo-4-methoxyphenyl)butanoic acid and 4-hydroxy-4-(3-bromo-4-methoxyphenyl)butanoic acid |

| Nitration | HNO₃, H₂SO₄ | 4-hydroxy-4-(4-methoxy-2-nitrophenyl)butanoic acid and 4-hydroxy-4-(4-methoxy-3-nitrophenyl)butanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(4-acetyl-2-methoxyphenyl)-4-hydroxybutanoic acid |

Applications as a Synthetic Building Block in Complex Molecule Synthesis

The diverse reactivity of this compound and its derivatives, particularly the corresponding γ-butyrolactone, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals. nih.gov

The γ-butyrolactone, 5-(4-methoxyphenyl)dihydrofuran-2(3H)-one, is a key intermediate. For instance, derivatives of this lactone could potentially be used in the synthesis of γ-aminobutyric acid (GABA) analogues, which are a class of neurologically active drugs.

For example, the synthesis of drugs like Baclofen , a muscle relaxant, and Rolipram , an antidepressant, involves the creation of a γ-substituted GABA or a related pyrrolidinone structure. ajchem-b.comresearchgate.netclockss.orgnih.govpnu.ac.irresearchgate.netbrieflands.comajchem-b.comresearchgate.net While direct synthetic routes from this compound to these specific drugs are not commonly reported, the core structure of its derived lactone provides a suitable starting point for the introduction of the necessary functional groups.

The general strategy would involve the amination of the lactone or a derivative thereof to introduce the key nitrogen atom of the GABA or pyrrolidinone core. Subsequent modifications to the aromatic ring and the side chain would then be required to complete the synthesis of the target molecule. The versatility of the functional groups on this compound allows for a range of synthetic manipulations, highlighting its potential as a starting material in medicinal chemistry.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and selective synthetic routes to chiral γ-hydroxy acids, such as 4-hydroxy-4-(4-methoxyphenyl)butanoic acid, is a significant area of ongoing research. Future explorations are likely to focus on methodologies that offer high enantioselectivity, utilize environmentally benign reagents, and allow for facile purification.

Key areas for future synthetic exploration include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the asymmetric reduction of a corresponding β-keto ester or the asymmetric addition of a nucleophile to a γ-keto acid precursor will be crucial. Research into transition metal catalysts bearing chiral ligands, as well as organocatalysts, could provide highly enantioselective routes to the desired (R)- or (S)-enantiomer.

Biocatalytic and Enzymatic Approaches: The use of enzymes, such as ketoreductases or lipases, offers a green and highly selective alternative to traditional chemical methods. Future research will likely involve screening for and engineering of enzymes that can efficiently catalyze the synthesis of this compound with high stereospecificity. Biocatalytic racemization of α-hydroxycarboxylic acids using whole resting cells of various Lactobacillus species has shown promise for related compounds and could be adapted.

Green Chemistry Approaches: Investigations into syntheses that minimize waste and utilize renewable starting materials will be a priority. This could involve the use of solvent-free reaction conditions, aqueous reaction media, or starting materials derived from biomass.

A comparative overview of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalytic/Enzymatic Synthesis | High stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate specificity. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. | Development of efficient and selective green methodologies. |

Advanced Applications as a Scaffold for Material Science Research

The unique combination of functional groups in this compound makes it an attractive building block, or scaffold, for the development of advanced materials.

Polymer Monomers: The hydroxyl and carboxylic acid functionalities allow this molecule to act as a monomer for the synthesis of polyesters and other polymers. The presence of the methoxyphenyl group can impart specific properties to the resulting polymer, such as altered thermal stability, hydrophobicity, and potential for post-polymerization functionalization. The ring-opening polymerization of the corresponding lactone (γ-butyrolactone derivative) is a promising avenue for creating biodegradable polyesters with tailored properties.

Supramolecular Chemistry Components: The aromatic ring, capable of participating in π-π stacking interactions, and the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups, make this molecule a prime candidate for the construction of self-assembling supramolecular structures. These structures could find applications in areas such as drug delivery, sensing, and the development of novel "smart" materials that respond to external stimuli. The self-assembly of derivatives of γ-amino butyric acid into tunable nano/micro structures has been observed, suggesting similar potential for this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Future research in this area will likely focus on:

Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for optimizing reaction conditions and ensuring efficient heat and mass transfer. researchgate.netbiointerfaceresearch.comnih.govstackexchange.comresearchgate.net

Automated High-Throughput Screening: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and reagents to identify the optimal parameters for the synthesis of this compound. This high-throughput approach can significantly accelerate the discovery of novel and efficient synthetic methodologies.

In-line Analysis and Purification: Integrating analytical techniques, such as HPLC or NMR spectroscopy, directly into a flow synthesis setup would allow for real-time monitoring of the reaction progress. Subsequent in-line purification modules could enable the direct isolation of the high-purity product, streamlining the entire manufacturing process.

Deeper Computational Insights into its Reactivity Profile

Computational chemistry provides a powerful tool for understanding and predicting the chemical behavior of molecules. Deeper computational studies on this compound will provide valuable insights into its reactivity and guide future experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. This can help in understanding the reaction mechanisms of its synthesis and subsequent transformations. For example, DFT can elucidate the electronic effects of the methoxy (B1213986) group on the reactivity of the aromatic ring.

Prediction of Spectroscopic and Physicochemical Properties: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR spectra) and physicochemical properties (e.g., pKa, solubility), which are crucial for characterization and process development.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This can provide insights into its behavior in different environments and its potential as a building block for self-assembling materials.

In Silico Screening for Potential Applications: Computational screening methods can be used to virtually assess the potential of this compound and its derivatives for various applications, such as their binding affinity to specific protein targets in drug discovery or their properties as polymer monomers.

Q & A

Q. What are the established synthetic routes for 4-hydroxy-4-(4-methoxyphenyl)butanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via demethylation of its methoxy precursor. For example, 4-(4-methoxyphenyl)butanoic acid can undergo demethylation using aqueous HBr under reflux (110–120°C) without organic solvents or phase-transfer catalysts. This method achieves >90% yield and simplifies purification via direct crystallization . Alternative routes include Claisen condensation of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by hydrolysis and reduction. Reaction pH, temperature, and catalyst choice (e.g., Pd/C for hydrogenation) critically affect intermediate stability and final purity .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR : and NMR are essential for confirming the hydroxyl and methoxyphenyl groups. Key peaks include δ 7.2–7.4 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) .

- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) enable quantification. LC-MS/MS in negative ion mode (m/z 209.1 → 163.0) achieves detection limits <1 ng/mL in biological matrices .

- IR : Strong absorption at 3200–3500 cm (O-H stretch) and 1700 cm (C=O stretch) .

Q. How is preliminary biological activity screening conducted for neuroprotective potential?

- In vitro models : Primary cortical neurons exposed to oxidative stress (HO) or Aβ oligomers. Cell viability is assessed via MTT assay, with IC values compared to reference compounds like memantine.

- Mechanistic assays : GABA receptor binding (radioligand displacement) and anti-inflammatory activity (TNF-α/IL-6 ELISA in microglial cultures) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with GABAA_AA receptors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to GABA α1β2γ2 subtypes. Key interactions:

- Hydroxyl group forms hydrogen bonds with Thr236 and Tyr284.

- Methoxyphenyl moiety engages in π-π stacking with Phe200 .

Free energy calculations (MM-PBSA) refine binding stability, guiding structural modifications (e.g., halogenation for enhanced lipophilicity) .

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies in neuroprotection efficacy (e.g., IC variability) may arise from:

- Assay conditions : Differences in neuronal culture maturity or stressor concentration.

- Stereochemistry : Racemic mixtures vs. enantiopure forms. Chiral HPLC (Chiralpak IA column) separates enantiomers for individual testing .

- Metabolic stability : Hepatic microsome assays (e.g., human S9 fraction) assess first-pass metabolism, which may reduce bioavailability in vivo .

Q. How can derivatization enhance solubility or blood-brain barrier penetration?

- Ester prodrugs : Methyl or ethyl esters improve logP by 1.5–2.0 units (calculated via ChemAxon). Hydrolysis in plasma restores active form.

- PEGylation : Polyethylene glycol (PEG-500) conjugates increase aqueous solubility >10-fold, critical for intravenous administration .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- UPLC-QTOF : Detects impurities at 0.01% levels. Key impurities include demethylation byproducts (e.g., 4-(4-hydroxyphenyl)butanoic acid) and oxidation products (4-oxo derivatives) .

- X-ray crystallography : Resolves stereochemical ambiguities; space group P2/c with Z = 4 confirms crystalline purity .

Key Considerations for Experimental Design

- Purification : Crystallization from ethyl acetate/hexane (1:3) removes polar impurities.

- Stability : Store at 2–8°C under argon; degradation <5% over 12 months .

- Ethical compliance : In vivo studies require IACUC approval (e.g., murine models of Alzheimer’s disease).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.